molecular formula C11H13BrClNO B11017111 2-(4-bromophenyl)-N-(3-chloropropyl)acetamide

2-(4-bromophenyl)-N-(3-chloropropyl)acetamide

Cat. No.: B11017111
M. Wt: 290.58 g/mol
InChI Key: OKZVHTPQSWMXEQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-chloropropyl)acetamide is an organic compound that features a bromophenyl group and a chloropropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-chloropropyl)acetamide typically involves the reaction of 4-bromophenylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-chloropropyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 4-bromophenylamine and 3-chloropropionic acid.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-chloropropyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-chloropropyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloropropyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13BrClNO

Molecular Weight

290.58 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-chloropropyl)acetamide

InChI

InChI=1S/C11H13BrClNO/c12-10-4-2-9(3-5-10)8-11(15)14-7-1-6-13/h2-5H,1,6-8H2,(H,14,15)

InChI Key

OKZVHTPQSWMXEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCCl)Br

Origin of Product

United States

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